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An Objective Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase 2

(IDH2) have emerged as a significant advancement, particularly in hematologic malignancies.

Enasidenib mesylate, a first-in-class oral inhibitor of mutant IDH2, has paved the way for

novel therapeutic strategies. This guide provides a comparative analysis of enasidenib
mesylate and the novel, brain-penetrant, dual IDH1 and IDH2 inhibitor, vorasidenib. This

comparison is based on available clinical trial data, providing an objective overview for

researchers, scientists, and drug development professionals.

Note: To date, no direct head-to-head clinical trials comparing enasidenib and vorasidenib have

been published. The following analysis is based on data from separate clinical trials of each

agent against different comparators (conventional care and placebo, respectively).

Mechanism of Action: Targeting the Oncometabolite
2-Hydroxyglutarate
Mutations in the IDH2 enzyme lead to a neomorphic activity, resulting in the conversion of α-

ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels

of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic

dysregulation, including DNA and histone hypermethylation, and a subsequent blockage of

cellular differentiation.[2][3]
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Enasidenib mesylate is a selective, oral, small-molecule inhibitor that specifically targets

mutant IDH2 enzymes.[2][4] By binding to the mutant IDH2 protein, enasidenib inhibits the

production of 2-HG, thereby restoring normal cellular differentiation of myeloblasts.[1][4]

Vorasidenib, on the other hand, is a first-in-class, oral, dual inhibitor of both mutant IDH1 and

IDH2 enzymes.[5][6] This broader activity profile allows it to target cancers harboring mutations

in either of these two key metabolic enzymes. Like enasidenib, vorasidenib works by

suppressing the production of 2-HG, leading to the differentiation of malignant cells and a

reduction in their proliferation.[5][6] Notably, vorasidenib was designed for improved penetration

of the blood-brain barrier.[5]
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Mutant IDH2 signaling and therapeutic inhibition.
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Clinical Efficacy: An Indirect Comparison
As no head-to-head trials are available, this section presents key efficacy data from major

clinical trials of enasidenib and vorasidenib.

Enasidenib in Relapsed or Refractory Acute Myeloid
Leukemia (AML)
The efficacy of enasidenib was evaluated in a randomized, open-label, phase 3 trial in patients

aged ≥60 years with relapsed or refractory AML with an IDH2 mutation. Patients were

randomized to receive either enasidenib or conventional care regimens (CCR).[7][8]

Efficacy Endpoint Enasidenib (n=158)
Conventional Care
Regimens (CCR)
(n=161)

Hazard Ratio (95%
CI) / p-value

Median Overall

Survival (OS)
6.5 months 6.2 months 0.86 (p=0.23)[7]

1-Year Survival Rate 37.5% 26.1% N/A[7]

Median Event-Free

Survival (EFS)
4.9 months 2.6 months 0.68 (p=0.008)[7]

Overall Response

Rate (ORR)
40.5% 9.9% p < 0.001[7]

Complete Remission

(CR) Rate

19.6% (from Phase

1/2 data)
N/A N/A[9]

Vorasidenib in IDH-Mutant Grade 2 Glioma
The INDIGO trial, a phase 3 study, evaluated the efficacy of vorasidenib in patients with

residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone

surgery as their only treatment.[10]
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Efficacy Endpoint
Vorasidenib
(n=168)

Placebo (n=163)
Hazard Ratio (95%
CI) / p-value

Median Progression-

Free Survival (PFS)
27.7 months 11.1 months 0.39 (p < 0.001)[10]

Time to Next

Intervention
Not Reached 17.4 months 0.26 (p < 0.001)[10]

Safety and Tolerability
A summary of common adverse events from the respective clinical trials is presented below.

Enasidenib (in R/R AML)
The most common grade 3 to 4 adverse events related to enasidenib include indirect

hyperbilirubinemia (12%) and IDH-inhibitor–associated differentiation syndrome (7%).[11][12]

Vorasidenib (in Grade 2 Glioma)
The most common adverse reactions reported with vorasidenib include fatigue, headache,

diarrhea, and nausea.[6]

Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for understanding the context

of the presented data.

Enasidenib Phase 3 Trial (NCT02577406)
Study Design: This was an open-label, randomized, phase 3 trial.[7][8]

Patient Population: Patients aged ≥60 years with late-stage, mutant-IDH2 acute myeloid

leukemia (AML) that was relapsed or refractory to 2 or 3 prior AML-directed therapies.[7][8]

Intervention: Patients were preselected to a conventional care regimen (CCR) which

included azacitidine, intermediate-dose cytarabine, low-dose cytarabine, or supportive care.

They were then randomized in a 1:1 ratio to receive either enasidenib 100 mg daily or their

preselected CCR.[7][8]
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Primary Endpoint: The primary endpoint of the study was overall survival (OS).[7][8]

Secondary Endpoints: Secondary endpoints included event-free survival (EFS), time to

treatment failure (TTF), overall response rate (ORR), hematologic improvement (HI), and

transfusion independence (TI).[8]

Workflow for Enasidenib Phase 3 Trial (NCT02577406)
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Enasidenib Phase 3 clinical trial workflow.

Vorasidenib INDIGO Phase 3 Trial (NCT04164901)
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Study Design: This was a global, randomized, double-blind, placebo-controlled phase 3

study.[13]

Patient Population: Patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2

mutation who had undergone surgery as their only treatment.[13]

Intervention: Patients were randomized to receive either vorasidenib 40 mg daily or a

placebo, administered in 28-day cycles.[13]

Primary Endpoint: The primary endpoint was progression-free survival (PFS) based on

centrally reviewed brain MRIs.

Key Secondary Endpoint: The key secondary endpoint was the time to the next therapeutic

intervention.

Workflow for Vorasidenib INDIGO Phase 3 Trial (NCT04164901)
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Vorasidenib INDIGO Phase 3 trial workflow.

Conclusion
Enasidenib mesylate has established the therapeutic principle of targeting mutant IDH2 in

hematologic malignancies. Vorasidenib represents a novel advancement with its dual inhibitory

activity against both IDH1 and IDH2 and its ability to penetrate the blood-brain barrier, showing

significant efficacy in IDH-mutant gliomas. While direct comparative data is lacking, the

information presented in this guide from their respective pivotal trials provides a foundation for

understanding their clinical profiles. For researchers and drug developers, the distinct

characteristics of these agents—enasidenib's specificity for IDH2 and vorasidenib's broader

spectrum and CNS activity—offer different strategic opportunities for future therapeutic

development and combination strategies in IDH-mutant cancers. Further studies, including

potential head-to-head trials or real-world evidence analyses, will be invaluable in delineating

the optimal use of these targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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